molecular formula C10H12FN B11916044 7-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

7-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11916044
M. Wt: 165.21 g/mol
InChI Key: ZBWAMAZHUGEYAT-UHFFFAOYSA-N
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Description

7-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 4th position on the quinoline ring system. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor, such as a substituted aniline, in the presence of a fluorinating agent. For example, the reaction of 4-methyl-2-nitroaniline with a fluorinating agent like Selectfluor can yield the desired compound after reduction and cyclization steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon (Pd/C), can facilitate the hydrogenation and cyclization processes, ensuring efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

7-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

  • 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
  • 7-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
  • Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Comparison: 7-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

7-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12FN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-3,6-7,12H,4-5H2,1H3

InChI Key

ZBWAMAZHUGEYAT-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=CC(=C2)F

Origin of Product

United States

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